5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide
Description
Historical Context and Discovery of Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives have occupied a prominent position in medicinal chemistry since the mid-20th century, driven by their structural versatility and broad-spectrum biological activities. The isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—serves as a critical pharmacophore in numerous therapeutic agents. Early milestones include the development of sulfisoxazole (antibacterial) and valdecoxib (COX-2 inhibitor), which demonstrated the scaffold’s capacity to interact with diverse biological targets. The discovery of cloxacillin , a β-lactam antibiotic incorporating an isoxazole moiety, further underscored its utility in addressing antibiotic resistance.
In the 21st century, advances in regioselective functionalization and transition metal-catalyzed cycloadditions have enabled the synthesis of complex isoxazole derivatives with enhanced selectivity. For instance, 3,4,5-trisubstituted isoxazoles were shown to exhibit cytotoxic activity against leukemia cell lines by modulating apoptosis-related genes such as Bcl-2 and p21 WAF-1. These innovations laid the groundwork for exploring structurally sophisticated analogs, including 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide , which integrates multiple bioactive substructures.
Table 1: Key Isoxazole-Based Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Sulfisoxazole | Antibacterial | 3,4-Dimethylisoxazole |
| Valdecoxib | Anti-inflammatory | 4-Sulfonamidoisoxazole |
| Cloxacillin | β-Lactam antibiotic | 5-Methyl-3-phenylisoxazole |
| Leflunomide | Immunosuppressant | 5-Methylisoxazole-trifluoromethyl |
Rationale for Targeting this compound
The design of This compound (molecular formula: $$ \text{C}{17}\text{H}{19}\text{N}{3}\text{O}{4} $$) reflects strategic integration of three pharmacophoric elements:
- 5-Methylisoxazole Core : Enhances metabolic stability and facilitates π-π stacking interactions with hydrophobic protein pockets, as seen in cloxacillin.
- Morpholino-2-Oxoethyl Substituent : The morpholine ring improves aqueous solubility and may engage in hydrogen bonding via its oxygen atom, while the oxoethyl spacer optimizes conformational flexibility for target binding.
- 4-Carboxamide Group : Serves as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymatic active sites.
This compound’s structural complexity aligns with trends in multi-target drug discovery. For example, the morpholine moiety, prevalent in kinase inhibitors, suggests potential interactions with ATP-binding domains. Meanwhile, the para-substituted phenyl group may enhance binding to hydrophobic regions of target proteins, as observed in cytotoxic isoxazole derivatives.
Table 2: Hypothesized Contributions of Substituents to Bioactivity
The synthesis of this compound, as detailed in PubChem (CID 71806139), involves coupling a 5-methylisoxazole-4-carboxylic acid derivative with a morpholino-substituted aniline precursor. Such methodologies build upon earlier work with isoxazole chalcones and dihydropyrazoles, which demonstrated the scaffold’s adaptability to diverse synthetic pathways.
Properties
IUPAC Name |
5-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-15(11-18-24-12)17(22)19-14-4-2-13(3-5-14)10-16(21)20-6-8-23-9-7-20/h2-5,11H,6-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHBCEHBDGXSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Isoxazole derivatives have been known to bind to various biological targets based on their chemical diversity.
Mode of Action
They can interact with their targets through various mechanisms, often leading to changes in the function or activity of the target.
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These pathways can have downstream effects on various biological processes.
Biological Activity
5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1396882-73-7, is part of a broader class of isoxazole derivatives that have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N7O5 |
| Molecular Weight | 413.4 g/mol |
| Structure | Structure |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas.
Antiviral Activity
A study on structurally similar isoxazole compounds indicated that modifications at the phenyl ring can significantly enhance antiviral activity. For example, compounds with specific substitutions demonstrated mean minimum inhibitory concentrations (MICs) as low as 0.40 µM against human rhinovirus serotypes . This suggests that this compound may exhibit similar or improved antiviral properties.
Immunomodulatory Effects
Some isoxazole derivatives have exhibited immunomodulatory activities, making them candidates for treating autoimmune diseases. For instance, leflunomide, an established isoxazole derivative, has shown efficacy in rheumatoid arthritis by modulating immune responses . The potential for this compound to influence immune pathways warrants further investigation.
Case Studies and Research Findings
- Antiviral Efficacy : A series of substituted phenyl analogues were synthesized and tested against several human rhinovirus serotypes, revealing a strong correlation between lipophilicity and antiviral activity .
- Anticancer Activity : In vitro studies have shown that certain isoxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Immunomodulation : Analogous compounds have been identified that modulate immune responses effectively, suggesting that this compound may also possess similar properties .
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound shares the 5-methylisoxazole-4-carboxamide scaffold with several analogs, differing primarily in the substituent on the para position of the phenyl ring. Key analogs include:
*Calculated based on formula.
Physicochemical Properties
- Solubility: The morpholino group’s polarity likely improves aqueous solubility compared to leflunomide’s hydrophobic -CF₃ group.
Metabolic and Pharmacokinetic Profiles
- Leflunomide: Long half-life (11–16 days) due to enterohepatic recirculation. Metabolized to the active species via isoxazole ring opening .
Q & A
Q. Key Variables :
- Solvent polarity affects intermediate stability.
- Catalyst choice (e.g., triethylamine) minimizes side reactions during coupling.
- Reaction temperature >100°C may degrade morpholino groups.
Q. Methodology :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., morpholino cleavage).
- Plasma Protein Binding Studies : Use equilibrium dialysis to quantify free drug fractions.
- Structural Modifications : Replace morpholino with piperazine to enhance stability .
What strategies optimize the compound’s synthetic yield while minimizing impurities?
Advanced Research Question
Common Impurities :
Q. Quality-by-Design (QbD) Approach :
DoE Analysis : Vary pH (4–7), temperature (50–80°C), and solvent (DMF vs. THF) to identify optimal conditions.
In-line Monitoring : Use PAT tools (e.g., FT-IR probes) to track reaction progress.
Purification : RP-HPLC with C18 columns (ACN:water + 0.1% TFA) resolves impurities .
Q. Experimental Design :
Docking Studies : Compare binding affinities to dihydroorotate dehydrogenase (DHODH).
ADME Profiling : Assess permeability (Caco-2 assays) and hepatic clearance (human microsomes).
In Vivo Efficacy : Rheumatoid arthritis models (e.g., collagen-induced arthritis in mice) .
What analytical methods validate batch-to-batch consistency in academic-scale synthesis?
Advanced Research Question
Key Techniques :
HPLC-UV : Column: C18 (4.6 × 150 mm), mobile phase: ACN/water (70:30), flow rate: 1.0 mL/min .
DSC/TGA : Melting point (165–167°C) and thermal degradation profiles confirm crystallinity .
Elemental Analysis : %C, %H, %N within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
